
1-(4-Bromophenoxymethyl)-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 3,5-difluorobenzyl ether is an organic compound with the molecular formula C13H9BrF2O. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and two fluorine atoms attached to a benzyl ether moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl 3,5-difluorobenzyl ether typically involves the reaction of 4-bromophenol with 3,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromophenyl 3,5-difluorobenzyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl ethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Applications De Recherche Scientifique
4-Bromophenyl 3,5-difluorobenzyl ether is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromophenyl 3,5-difluorobenzyl ether involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Bromodiphenyl Ether: Similar structure but lacks the difluorobenzyl moiety.
4-Bromophenetole: Contains an ethoxy group instead of the difluorobenzyl group.
Bis(4-bromophenyl) Ether: Contains two bromophenyl groups linked by an ether bond.
Uniqueness: 4-Bromophenyl 3,5-difluorobenzyl ether is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The difluorobenzyl group enhances its lipophilicity and membrane permeability, making it a valuable compound in drug discovery and material science.
Propriétés
Formule moléculaire |
C13H9BrF2O |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
1-[(4-bromophenoxy)methyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2 |
Clé InChI |
PMCSJLSGQUXZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC2=CC(=CC(=C2)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12047933.png)
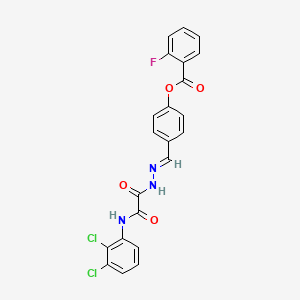

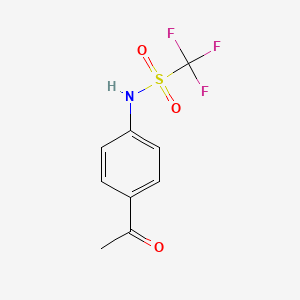

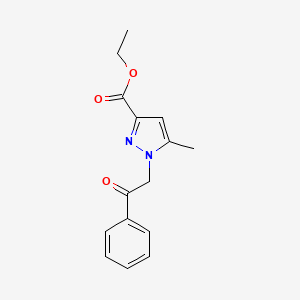
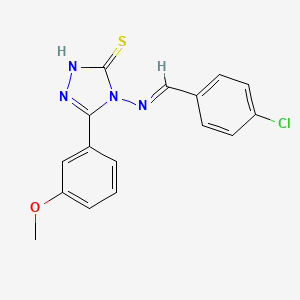
![11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047976.png)
![(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12047982.png)


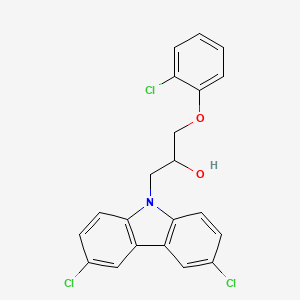
![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)
